molecular formula C8H12Cl2N2O B8462250 Ethyl nicotinimidate dihydrochloride

Ethyl nicotinimidate dihydrochloride

Cat. No. B8462250
M. Wt: 223.10 g/mol
InChI Key: AYTQNBKSIBFKNT-UHFFFAOYSA-N
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Patent
US05948785

Procedure details

To a mixture of chloroform (100 mL) and ethanol (200 mL) was added dropwise acetyl chloride (190 mL, 2.67 mol) under ice-cooling over 1 h. The resulting solution was stirred at oec for 30 min, whereafter a solution of 3-cyanopyridine (25.5 g, 245 mmol) in chloroform (300 mL) was added dropwise over 1.5 h. After stirring at room temperature for 17 h, precipitates were collected by filtration, washed with chloroform, and dried in vacuo to give 50.5 g (92%) of ethyl 3-pyridinecarboximidate dihydrochloride as colorless crystals.
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].C([Cl:7])(=O)C.[C:8]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)#[N:9]>C(Cl)(Cl)Cl>[ClH:7].[ClH:7].[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8](=[NH:9])[O:3][CH2:1][CH3:2])[CH:11]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
190 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred at oec for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.Cl.N1=CC(=CC=C1)C(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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